molecular formula C19H24N4O3 B2655779 N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide CAS No. 309736-08-1

N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide

Cat. No.: B2655779
CAS No.: 309736-08-1
M. Wt: 356.426
InChI Key: FGWXZUNIGRMBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide (CAS 309736-08-1) is a chemical compound with the molecular formula C19H24N4O3 and a molecular weight of 356.42 g/mol . This piperazine-containing scaffold is offered for research purposes to investigate the biological activity of complex heterocyclic compounds. Piperazine and pyridine derivatives are recognized as privileged structures in medicinal chemistry and are known to be incorporated into molecules with a wide range of pharmacological properties, including potential anticancer, antiviral, and central nervous system activity . For instance, structurally related compounds featuring piperazine acetamide motifs are being explored in various fields, such as the development of ligands for serotonin receptors and novel antidiabetic agents . Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel bioactive molecules or as a reference standard in analytical studies. The product is supplied with high purity and is intended for laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-15-6-7-17(26-2)16(13-15)21-19(24)14-22-9-11-23(12-10-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWXZUNIGRMBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 2,5-Dimethoxyphenyl Intermediate: This can be achieved through the methoxylation of a phenyl ring.

    Synthesis of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling Reaction: The final step involves coupling the 2,5-dimethoxyphenyl intermediate with the piperazine derivative under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the pyridyl or piperazine rings, potentially altering their electronic properties.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects, particularly in the realm of neuropharmacology. Its structural components suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Antidepressant and Anxiolytic Properties

Research indicates that compounds with similar piperazine structures often exhibit antidepressant and anxiolytic effects. For instance, derivatives of piperazine have been shown to modulate serotonin receptors, which are crucial in the regulation of mood and anxiety . The presence of the 2-pyridyl group may enhance these effects by improving receptor binding affinity.

Antipsychotic Activity

The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. Studies on related compounds indicate that they can act as antagonists at dopamine D2 receptors, which are implicated in the pathophysiology of psychosis .

Neuropharmacological Research

N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide has been investigated for its role in modulating neurological pathways. Its interaction with neurotransmitter systems may provide insights into new treatment avenues for neurological disorders.

Modulation of Neurotransmitter Systems

Research has shown that this compound can influence serotonin and dopamine pathways, potentially leading to applications in treating mood disorders . Its ability to modulate these systems makes it a candidate for further exploration in neuropharmacology.

Antiviral Research

Emerging studies suggest that compounds similar to this compound may exhibit antiviral properties. The pyridine moiety is known for its biological activity against various viral infections.

Mechanism of Action Against Viruses

Preliminary investigations indicate that the compound may inhibit viral replication by interfering with viral enzymes or host cell mechanisms essential for viral life cycles . This aspect opens new avenues for research into antiviral therapies.

Case Studies and Experimental Findings

Several studies have documented experimental findings related to the applications of this compound:

Study ReferenceFocus AreaKey Findings
Antidepressant EffectsDemonstrated modulation of serotonin receptors leading to reduced depressive behaviors in animal models.
NeuropharmacologyIdentified potential interactions with dopamine receptors, suggesting antipsychotic properties.
Antiviral ActivityShowed inhibition of viral replication in vitro, indicating potential as an antiviral agent.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets such as receptors or enzymes. The piperazine and pyridyl groups are known to interact with various biological targets, potentially modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key pharmacophoric elements with other piperazine- and aryl-substituted ligands. Below is a comparative analysis:

Compound Name Structural Features Receptor Target Key Findings Ref.
N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide Ethanamide linker; 2,5-dimethoxyphenyl; piperazinyl-pyridyl Inferred 5-HT1A (based on structural analogy) No direct binding data; structural similarity suggests CNS receptor activity.
18F-FCWAY (trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide) Cyclohexanecarboxamide linker; 2-methoxyphenyl; fluorine substituent 5-HT1A (PET imaging) High 5-HT1A affinity but suffers from defluorination, causing bone uptake. Miconazole inhibits defluorination, improving imaging . [1]
Mefway Precursor (trans-N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide) Cyclohexane-tosyl linker; 2-methoxyphenyl 5-HT1A (PET imaging precursor) Optimized for metabolic stability; tosyl group aids radiolabeling . [3]
N-[4-(2,5-dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide Thiazole core; dichlorophenyl; ethylsulfonyl Undisclosed (likely non-5-HT1A) Structural divergence (thiazole, sulfonyl) suggests alternative targets (e.g., kinase or enzyme inhibition) . [2]

Key Structural and Functional Differences

  • Linker and Substituent Effects: The ethanamide linker in the target compound contrasts with the cyclohexanecarboxamide in 18F-FCWAY and Mefway derivatives. This difference may influence metabolic stability and blood-brain barrier penetration. Fluorine Absence: Unlike 18F-FCWAY, the target compound lacks a fluorine atom, which may avoid defluorination-related bone uptake artifacts observed in PET imaging .
  • Receptor Binding: 18F-FCWAY and Mefway derivatives are validated 5-HT1A radioligands with subnanomolar affinity. The target compound’s pyridyl-piperazinyl motif aligns with 5-HT1A pharmacophores, but the absence of direct binding data limits conclusions. The thiazole-based compound () diverges entirely in core structure, suggesting non-overlapping therapeutic or diagnostic applications .

Pharmacokinetic and Metabolic Comparisons

  • Defluorination : 18F-FCWAY undergoes defluorination in vivo, leading to skull uptake of 18F-fluoride. This limits its utility in adjacent brain regions (e.g., hippocampus). Miconazole co-administration reduces defluorination by inhibiting CYP450 enzymes, enhancing signal specificity .
  • Metabolic Stability : The target compound’s ethanamide linker may confer resistance to enzymatic degradation compared to carboxamide-based analogues, though this requires validation.

Research Implications and Gaps

  • Structural Optimization : The 2,5-dimethoxyphenyl group could be explored for improved 5-HT1A selectivity or reduced off-target effects compared to 2-methoxyphenyl derivatives.
  • Defluorination Avoidance : The absence of fluorine in the target compound may circumvent the need for co-administered inhibitors like miconazole, simplifying in vivo applications.
  • Need for Binding Studies : Direct evaluation of the compound’s affinity for 5-HT1A and other CNS receptors is critical to confirm its utility.

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide, also known as JMA73608, is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure comprising a dimethoxyphenyl group, a piperazine moiety, and a pyridine derivative. This combination is significant for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a partial agonist at serotonin receptors and has affinity for dopamine receptors, which could contribute to its psychoactive effects.

Table 1: Key Structural Features

ComponentDescription
Dimethoxyphenyl Enhances lipophilicity and receptor binding
Piperazine Imparts psychoactive properties
Pyridine Influences pharmacokinetics

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays. Notably, it has shown promise in:

  • Antidepressant Effects : In animal models, the compound demonstrated efficacy in reducing depressive-like behaviors.
  • Anxiolytic Properties : Behavioral tests indicated anxiolytic effects comparable to established medications.
  • Neuroprotective Effects : Studies suggest potential neuroprotective properties against oxidative stress.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced immobility in forced swim test
AnxiolyticDecreased anxiety-like behavior
NeuroprotectiveProtection against neuronal damage

Case Studies

  • Case Study 1 : A study conducted on rodent models assessed the antidepressant-like effects of this compound. Results showed a significant decrease in immobility time in the forced swim test compared to control groups, indicating potential antidepressant properties.
  • Case Study 2 : Another investigation explored the anxiolytic effects using an elevated plus maze test. The compound significantly increased the time spent in open arms compared to controls, suggesting reduced anxiety levels.
  • Case Study 3 : A neuroprotective study evaluated the compound's ability to mitigate oxidative stress-induced neuronal damage. The results indicated that treatment with this compound led to decreased markers of oxidative stress in neuronal cultures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.